molecular formula C17H18Cl2N2O3S B11020622 6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Cat. No.: B11020622
M. Wt: 401.3 g/mol
InChI Key: LJMXFEKQKDULJI-UHFFFAOYSA-N
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Description

6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, dichlorophenyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Attachment of the Hexanoic Acid Moiety: The thiazole derivative is then reacted with hexanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological macromolecules.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazole: Shares the thiazole and dichlorophenyl moieties.

    Hexanoic Acid Derivatives: Compounds with similar hexanoic acid structures.

Uniqueness

6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

6-[[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C17H18Cl2N2O3S/c1-10-15(16(24)20-8-4-2-3-5-14(22)23)25-17(21-10)12-7-6-11(18)9-13(12)19/h6-7,9H,2-5,8H2,1H3,(H,20,24)(H,22,23)

InChI Key

LJMXFEKQKDULJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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